



FD-1080 Technical Support Center: Troubleshooting Solubility Issues

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Compound of Interest		
Compound Name:	FD-1080	
Cat. No.:	B12296719	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the near-infrared (NIR) II fluorophore, **FD-1080**.

Frequently Asked Questions (FAQs)

Q1: What is **FD-1080** and what are its primary applications?

FD-1080 is a heptamethine cyanine dye that functions as a fluorophore with both its excitation and emission spectra in the second near-infrared (NIR-II) window (excitation \approx 1064 nm, emission \approx 1080 nm).[1] Its primary application is in in vivo imaging, where the use of NIR-II light allows for deeper tissue penetration and higher resolution imaging compared to traditional visible and NIR-I fluorophores.[1][2]

Q2: What is the general solubility of **FD-1080**?

FD-1080 has been structurally modified with sulphonic groups to improve its water solubility.[3] [4] However, like many cyanine dyes, its solubility in aqueous solutions can be limited, and it is prone to aggregation.[5] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and mixtures of chloroform and methanol.[1][6]

Q3: What are H-aggregates and J-aggregates, and how do they relate to **FD-1080** solubility?



In aqueous solutions, cyanine dyes like **FD-1080** can form aggregates. H-aggregates ("head-to-head" arrangement) typically result in a blue-shift of the absorption spectrum and fluorescence quenching. In contrast, J-aggregates ("head-to-tail" arrangement) lead to a red-shift in the absorption spectrum and can exhibit enhanced fluorescence.[5] The formation of these aggregates is a critical consideration for experimental success, as it directly impacts the fluorescent properties of the dye.

Troubleshooting Guide: Common Solubility Problems

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Problem	Possible Cause	Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS).	The concentration of FD-1080 in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity causes the dye to crash out of solution.	- Reduce Final Concentration: Lower the final concentration of FD-1080 in the aqueous buffer. Working solutions for cellular experiments are typically in the range of 2-10 µM.[6] - Use Hot PBS: Dilute the DMSO stock solution into pre-warmed (hot) PBS to increase solubility.[6] - Increase Co-solvent Percentage: If the experimental design allows, a small percentage of DMSO can be maintained in the final aqueous solution to aid solubility Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.
Low or no fluorescence signal in aqueous solution.	Aggregation: FD-1080 may be forming non-fluorescent or weakly fluorescent H-aggregates in the aqueous environment.[5] Photobleaching: Although FD-1080 has good photostability, prolonged exposure to high-intensity light can cause photobleaching.	- Induce J-aggregate Formation: In some cases, heating an aqueous solution of FD-1080 (e.g., at 60°C for 15 minutes) can convert H- aggregates to more fluorescent J-aggregates.[5] - Add Serum: The quantum yield of FD-1080 can be significantly increased by combining it with fetal bovine serum (FBS) to form FD-1080-FBS complexes. [1] - Minimize Light Exposure: Protect the FD-1080 solution

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		from light and use the lowest possible laser power during imaging to minimize photobleaching.
Difficulty dissolving FD-1080 powder.	Inappropriate Solvent: Using a solvent in which FD-1080 has poor solubility. Moisture in Solvent: The presence of water in organic solvents like DMSO can reduce the solubility of hydrophobic compounds.	- Use Recommended Solvents: For stock solutions, use high- quality, anhydrous DMSO.[6] For liposome preparation, a chloroform/methanol mixture is effective.[1] - Gentle Warming and Sonication: If the powder does not readily dissolve, gentle warming and brief sonication can be applied.
Inconsistent results between experiments.	Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to different concentrations and aggregation states of FD-1080. Storage Issues: Improper storage of stock solutions can lead to degradation or precipitation over time.	- Standardize Protocols: Ensure consistent procedures for preparing all solutions, including solvent quality, temperature, and mixing techniques Proper Storage: Aliquot stock solutions into smaller, single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.

Quantitative Data on FD-1080 and Related Dyes



Solvent/Formulation	Concentration/Solubi	Application	Source
DMSO	10 mM	Stock Solution	[6]
Hot PBS	2-10 μΜ	Working Solution (from DMSO stock)	[6]
Chloroform/Methanol (5:1)	0.1 mg FD-1080 with 20 mg phosphatidylcholine and 5 mg cholesterol	Liposome Preparation	[1]
Aqueous Solution (with heating)	Not specified, but sufficient to form Jaggregates	Overcoming H- aggregation	[5]
DMSO/PEG300/Twee n-80/Saline	≥ 2.5 mg/mL (for a similar heptamethine cyanine dye)	In vivo formulation	[7]

Experimental Protocols Protocol 1: Preparation of FD-1080 Stock and Working Solutions

- Stock Solution (10 mM in DMSO):
 - Allow the **FD-1080** powder to come to room temperature.
 - Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
 - Vortex briefly until the powder is completely dissolved.
 - Aliquot into smaller volumes for single use and store at -20°C or -80°C, protected from light.
- Working Solution (e.g., 10 μM in Hot PBS):



- Pre-warm a sufficient volume of phosphate-buffered saline (PBS) to "hot" (e.g., 50-60°C).
- $\circ~$ Dilute the 10 mM DMSO stock solution 1:1000 into the hot PBS to achieve a final concentration of 10 $\mu\text{M}.$
- Mix thoroughly.
- For sterile applications, the working solution can be sterilized by passing it through a 0.2 μm filter.[6]
- Use the working solution promptly.

Protocol 2: Preparation of FD-1080-Loaded Liposomes

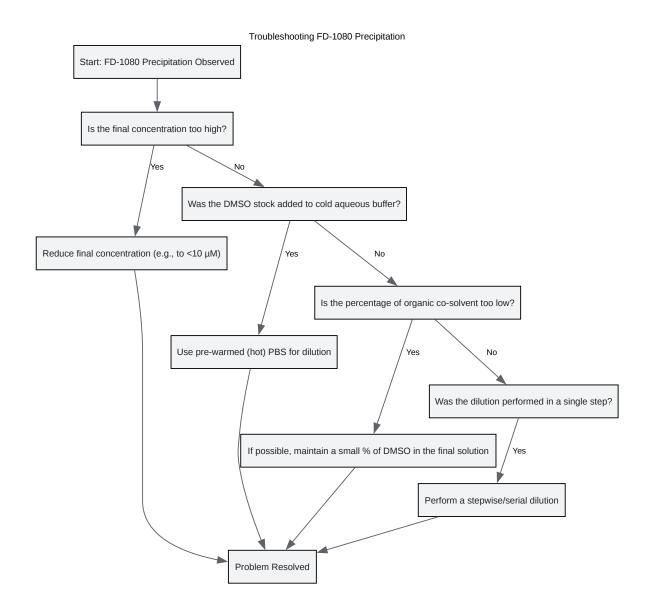
This protocol is adapted from a method for preparing NIR-triggered liposomes.[1]

- Lipid Film Formation:
 - In a round-bottom flask, combine 0.1 mg of FD-1080, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.
 - Dissolve the mixture in a solution of chloroform/methanol (5:1 v/v).
 - Allow the mixture to stand overnight at room temperature to ensure complete dissolution.
 - Remove the organic solvent using a rotary evaporator at 37°C to form a uniform thin film on the flask wall.
 - Further dry the film under a stream of nitrogen for 5 minutes to remove any residual solvent.
- Hydration:
 - Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.
 - Disperse the film by agitation using a shaker and sonication (e.g., 70 Hz for 5 minutes)
 until the film is fully dissolved and the solution is a uniform and stable transparent liquid.

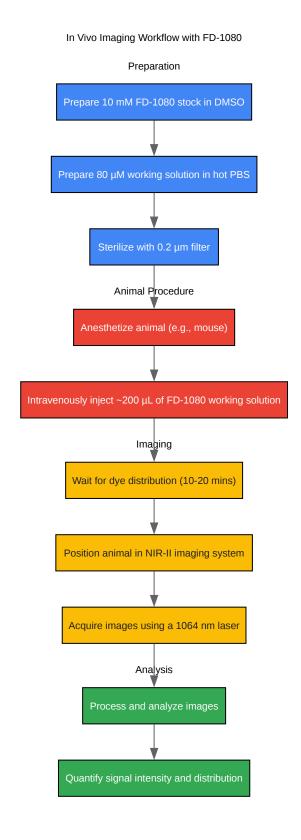


Visualizations Logical Workflow for Troubleshooting FD-1080 Precipitation









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